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Compound of Interest

Compound Name: Deoxynybomycin

Cat. No.: B1670259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the total synthesis of Deoxynybomycin
(DNM), a potent antibiotic with a unique "reverse antibiotic" activity against fluoroquinolone-

resistant bacteria, and its analogs. The protocols described herein are based on the most

efficient and recent synthetic routes, primarily focusing on the work of Hergenrother and

coworkers, which offers a significant improvement in overall yield compared to previous

methods.

Introduction
Deoxynybomycin is a natural product that has garnered significant interest due to its selective

activity against bacteria harboring mutations that confer resistance to fluoroquinolone

antibiotics. This unique mode of action, where resistance to DNM can re-sensitize bacteria to

fluoroquinolones, presents a novel strategy in combating antimicrobial resistance. However, the

low natural abundance of DNM necessitates robust and scalable synthetic routes to enable

further investigation and development of this promising class of antibiotics. This document

outlines detailed protocols for the total synthesis of DNM and the preparation of its analogs for

structure-activity relationship (SAR) studies.

Synthetic Strategies Overview
Several total syntheses of Deoxynybomycin have been reported, with varying degrees of

efficiency. The earliest route, developed by Rinehart and Forbis, was lengthy and resulted in a
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low overall yield. Subsequent syntheses by Nussbaum and coworkers, and more recently by

Hergenrother and coworkers, have significantly improved the efficiency by employing a more

convergent approach that takes advantage of the molecule's inherent symmetry.

The Hergenrother synthesis is notable for its concise seven-step route with an overall yield of

11%, a substantial improvement over the initial 0.84% yield from the Rinehart synthesis.[1][2] A

key feature of this route is a late-stage, one-step installation of the methylene bridge. A more

recent publication from Fuchter and coworkers has further optimized a scalable and robust

synthetic route.[3]

This application note will focus on the optimized synthetic protocols, providing detailed

experimental procedures for key transformations.

Experimental Protocols
The following protocols are adapted from the supplementary information of key publications

and represent the most current and efficient methods for the synthesis of Deoxynybomycin
and its analogs.

Key Synthetic Steps:
Synthesis of the Diazaanthracenol Core: The synthesis commences with the construction of

the central tricyclic diazaanthracenol core.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig

reactions are pivotal for the formation of key C-C and C-N bonds.

Methylene Bridge Formation: A final, crucial step involves the installation of the methylene

bridge to complete the tetracyclic framework of Deoxynybomycin.

Protocol 1: Synthesis of the Diazaanthracenol Core
Intermediate
This protocol describes the initial steps toward the core structure of Deoxynybomycin.

Workflow Diagram:
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Caption: Synthesis of the Diazaanthracenol Core.

Detailed Procedure:

Step 1: Boc Protection of 2,6-diaminotoluene. To a solution of 2,6-diaminotoluene (1.0 eq) in

dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc)2O (2.2 eq)

portionwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed

under reduced pressure, and the crude product is purified by column chromatography (Ethyl

acetate/Hexanes) to afford the di-Boc protected diamine.

Step 2: Benzylic Bromination. The di-Boc protected diamine (1.0 eq) is dissolved in carbon

tetrachloride. N-Bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of benzoyl

peroxide are added. The mixture is refluxed for 4 hours. After cooling to room temperature,

the succinimide is filtered off, and the filtrate is concentrated. The residue is purified by

column chromatography to yield the dibrominated intermediate.
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Step 3: Double Suzuki-Miyaura Coupling. To a solution of the dibrominated intermediate (1.0

eq) and the desired boronic acid (2.5 eq) in a 3:1 mixture of DME and water is added

potassium carbonate (4.0 eq). The solution is degassed with argon for 20 minutes.

Pd(PPh3)4 (0.1 eq) is then added, and the mixture is heated to 85 °C for 16 hours. After

cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The

organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is

purified by column chromatography to provide the diazaanthracenol core.

Protocol 2: Completion of the Deoxynybomycin
Synthesis
This protocol details the final steps to afford Deoxynybomycin.

Workflow Diagram:
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Caption: Final steps to Deoxynybomycin.

Detailed Procedure:
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Step 4: Boc Deprotection. The diazaanthracenol core (1.0 eq) is dissolved in DCM, and

trifluoroacetic acid (TFA) (10 eq) is added dropwise at 0 °C. The reaction is stirred at room

temperature for 2 hours. The solvent is removed in vacuo, and the residue is neutralized with

a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and

the combined organic layers are dried, filtered, and concentrated to give the deprotected

intermediate, which is used in the next step without further purification.

Step 5: Methylene Bridge Formation. The deprotected intermediate (1.0 eq) is dissolved in

anhydrous dimethylformamide (DMF). Potassium carbonate (5.0 eq) and dibromomethane

(1.5 eq) are added. The reaction mixture is heated to 110 °C for 12 hours. After cooling, the

mixture is poured into water and extracted with ethyl acetate. The combined organic layers

are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude

product is purified by column chromatography to afford Deoxynybomycin as a yellow solid.

[2]

Synthesis of Deoxynybomycin Analogs
The synthetic route to Deoxynybomycin is amenable to the production of various analogs for

SAR studies. Modifications can be introduced at different positions, denoted as A, B, C, and D

in the general structure.[4]

Modification at Position D: Analogs with substitutions on the methylene bridge can be

synthesized by using alternative dihaloalkanes in the final step (e.g., 1,1-dibromoethane for a

methyl-substituted bridge).[4]

Modifications at Positions A, B, and C: Changes to the aromatic rings and the quinolone core

can be achieved by using different starting materials in the initial steps of the synthesis.

Quantitative Data
The following tables summarize the biological activity of Deoxynybomycin and its analogs

against clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Deoxynybomycin and Analogs against

Staphylococcus aureus
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Compound
WT S. aureus (ATCC
29213) MIC (µg/mL)

FQR S. aureus (NRS3) MIC
(µg/mL)

Deoxynybomycin (DNM) >1.0 0.03

DNM-2 >1.0 0.06

DNM-8 >1.0 0.125

Ciprofloxacin 0.25 32

Data sourced from Hergenrother et al., Nature Communications, 2015.[4][5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Deoxynybomycin and Analogs against

Vancomycin-Resistant Enterococci (VRE)

Compound
FQS Enterococcus (ATCC
29212) MIC (µg/mL)

FQR VRE (S235) MIC
(µg/mL)

Deoxynybomycin (DNM) >1.0 0.125

DNM-2 >1.0 0.25

DNM-8 >1.0 0.5

Ciprofloxacin 0.5 64

Data sourced from Hergenrother et al., Nature Communications, 2015.[5]

Signaling Pathway and Mechanism of Action
Deoxynybomycin's unique "reverse antibiotic" activity stems from its inhibition of mutant DNA

gyrase, the enzyme responsible for fluoroquinolone resistance.

Diagram of "Reverse Antibiotic" Concept:
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Caption: The "Reverse Antibiotic" concept.

Conclusion
The total synthesis of Deoxynybomycin and its analogs is now achievable through optimized

and scalable routes. The provided protocols offer a detailed guide for researchers to synthesize

these valuable compounds for further biological evaluation and development. The unique

mechanism of action of Deoxynybomycin highlights its potential as a next-generation

antibiotic to combat the growing threat of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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